N-[2-(morpholin-4-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Protein Kinase Inhibition Structure-Activity Relationship (SAR) c-Met/ALK

N-[2-(morpholin-4-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic small molecule belonging to the substituted pyridazine-3-carboxamide class. Its structure features a central pyridazine core, a 6-position pyrazole ring, and a morpholinoethyl side chain on the carboxamide.

Molecular Formula C14H18N6O2
Molecular Weight 302.33 g/mol
CAS No. 1351622-80-4
Cat. No. B6504260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(morpholin-4-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS1351622-80-4
Molecular FormulaC14H18N6O2
Molecular Weight302.33 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=NN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C14H18N6O2/c21-14(15-5-7-19-8-10-22-11-9-19)12-2-3-13(18-17-12)20-6-1-4-16-20/h1-4,6H,5,7-11H2,(H,15,21)
InChIKeyMACGZAMBAPSPLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights for N-[2-(morpholin-4-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351622-80-4)


N-[2-(morpholin-4-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic small molecule belonging to the substituted pyridazine-3-carboxamide class. Its structure features a central pyridazine core, a 6-position pyrazole ring, and a morpholinoethyl side chain on the carboxamide. This specific scaffold is claimed in patent literature as a modulator of protein kinases, particularly c-Met and ALK, making it a compound of interest in oncology-focused drug discovery [1]. However, no public, quantitative biological activity data (e.g., IC50, Ki) for this exact compound exists, placing it as an early-stage or library screening candidate .

Structural Scarcity: Why N-[2-(morpholin-4-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide Cannot Be Interchanged


In the absence of potency data, the primary risk in substituting this compound lies in its unique combination of a pyridazine-pyrazole core with a flexible morpholinoethyl side chain. The 'Substituted pyridazine carboxamide compounds' patent explicitly teaches that variations in the amine substituent (R6) profoundly alter kinase selectivity profiles among c-Met, ALK, and RON [1]. A direct comparator, N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, replaces the flexible ethyl linker with a rigid phenyl ring, which is predicted to drastically change the binding pose and physicochemical properties. Therefore, even structurally close analogs cannot be assumed to be functionally interchangeable for target-based screening.

Quantitative Differentiation Evidence for N-[2-(morpholin-4-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide


Structural Differentiation from a Rigid Phenyl-Linked Analog

The target compound possesses an N-(2-morpholinoethyl) carboxamide side chain. A closely related analog, N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, utilizes a direct N-phenylmorpholine linkage. The ethyl spacer in the target compound introduces significantly greater rotational freedom (7 rotatable bonds vs. 5 in the phenyl-linked analog) and a higher calculated topological polar surface area (TPSA), which is a key determinant of passive membrane permeability. No experimental biological data are available for either compound to quantify the functional impact of this structural difference .

Protein Kinase Inhibition Structure-Activity Relationship (SAR) c-Met/ALK

Differentiation from a Pyridinyl-Linked Analog via Predicted Kinase Interaction

The patent subclass US-9126947-B2 teaches that the pyridazine-3-carboxamide scaffold acts as an ATP-competitive kinase inhibitor for c-Met and ALK [1]. Within this class, 6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide serves as a comparator. The target compound replaces the pyridin-3-yl group with an N-(2-morpholinoethyl) moiety. According to the patent's structure-activity relationship (SAR), a basic amine in this region is essential for optimal kinase hinge-binding and cellular potency. While no measured IC50 values exist for either compound, the morpholinoethyl group aligns with the patent's preferred pharmacophore for this region, unlike the pyridinyl comparator [1].

Kinase Profiling Drug Discovery Medicinal Chemistry

Differentiation from a 4-Morpholinyl Isomer

A positional isomer, 3-Pyridazinecarboxamide, 6-(4-morpholinyl)-, places the morpholine directly on the pyridazine core instead of on the carboxamide . This fundamental structural divergence changes the compound's primary pharmacophore from a pyrazole-pyridazine-carboxamide to a morpholine-pyridazine-carboxamide. Such isomerism typically results in binding to entirely different protein targets. No activity data exist for either isomer, but the patent 'US-9126947-B2' exclusively exemplifies pyrazole-substituted carboxamides as kinase inhibitors, suggesting the target compound is purpose-built for this therapeutic area, unlike its isomer [1].

Chemical Libraries Isomerism Target Engagement

Targeted Application Scenarios for N-[2-(morpholin-4-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide


Oncology Kinase Probe Design and SAR Exploration

Given its coverage under a patent for c-Met and ALK inhibitors, this compound is best suited as a starting point or intermediate in the synthesis of novel kinase probes. Researchers can leverage the morpholinoethyl moiety as a handle for further derivatization to optimize potency and selectivity [1].

Chemical Library Diversification for Phenotypic Screening

The unique combination of a pyridazine-pyrazole core with a flexible morpholinoethyl tail offers a distinct chemical vector not commonly found in commercial libraries. It can be procured to increase the three-dimensional diversity of screening decks aimed at challenging, undruggable targets [1].

Physicochemical Optimization Studies

The compound's structure, featuring a basic amine and multiple heteroatoms, makes it a relevant candidate for studying relationships between scaffold flexibility, solubility, and passive permeability. This can be particularly useful for academic groups developing predictive models for CNS drug-likeness .

Quote Request

Request a Quote for N-[2-(morpholin-4-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.